molecular formula C21H15NO4S B2779638 (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 865593-37-9

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B2779638
CAS No.: 865593-37-9
M. Wt: 377.41
InChI Key: ADATVWIQJLHZGD-DEDYPNTBSA-N
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Description

The compound (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile features a prop-2-enenitrile backbone substituted with a phenylsulfonyl group and a 5-(4-acetylphenyl)furan-2-yl moiety. Key structural attributes include:

  • Nitrile group: A strong electron-withdrawing group that may enhance reactivity or enable covalent interactions in biological targets.
  • 4-Acetylphenyl-furan substituent: Introduces steric bulk and lipophilicity, which could influence pharmacokinetics.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with analogs reported in medicinal and crystallographic studies .

Properties

IUPAC Name

(E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(benzenesulfonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-15(23)16-7-9-17(10-8-16)21-12-11-18(26-21)13-20(14-22)27(24,25)19-5-3-2-4-6-19/h2-13H,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADATVWIQJLHZGD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetylphenyl group: This step often involves Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring in the presence of a Lewis acid catalyst.

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base.

    Nitrile formation: The nitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Potential Applications/Properties References
(2E)-3-[5-(4-Acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile (Target) Not explicitly provided (inferred: ~C₂₃H₁₆N₂O₃S) ~400–420 Phenylsulfonyl, 4-acetylphenyl-furan, nitrile Hypothesized kinase inhibition or covalent targeting due to nitrile
(2E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile C₁₈H₁₆BrN₃O₄S 450.31 4-Bromo-sulfonyl, piperazinyl-furan carbonyl Enhanced electrophilicity from bromine; possible protease inhibition
(2E)-3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide C₁₄H₁₄N₂O₄S 306.34 Sulfamoylphenyl, amide group Improved solubility due to polar amide; antimicrobial applications
5-[2-(Phenylsulfonyl)ethyl]-1H-indole hydrobromide (Eletriptan hydrobromide) C₂₂H₂₆N₂O₂S·HBr·H₂O 481.45 Indole core, sulfonylethyl Approved for migraines (serotonin receptor agonist)
2.2 Key Comparative Analysis

The amide group in ’s analog improves solubility but reduces electrophilicity relative to the nitrile in the target compound, which may favor covalent binding in drug design .

Lipophilicity and Bioavailability :

  • The 4-acetylphenyl-furan group in the target compound increases molecular weight and lipophilicity (logP) compared to ’s 5-methylfuran analog. This could enhance membrane permeability but may reduce aqueous solubility .
  • Eletriptan hydrobromide () demonstrates how sulfonyl groups in APIs can be optimized for CNS penetration via salt formation .

Synthetic Accessibility :

  • The target compound likely requires Suzuki-Miyaura coupling to attach the 4-acetylphenyl group to furan, followed by sulfonation and nitrile introduction. Similar methods are described for indole derivatives in .

Crystallographic Data :

  • Structural determination of such compounds often employs SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP for visualization . The acetyl group in the target may influence crystal packing compared to brominated analogs .

2.3 Research Findings and Implications
  • Eletriptan’s success () underscores the therapeutic relevance of sulfonyl-containing molecules .
  • Stability : The acetyl group in the target may introduce a metabolic liability (hydrolysis) compared to the stable methyl group in .
  • Thermodynamic Solubility : The sulfamoyl group in ’s compound likely improves solubility (>100 µg/mL) compared to the target’s acetylphenyl substituent, which may require formulation optimization .

Biological Activity

Introduction

The compound (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic molecule that exhibits notable biological activities. Its structure, characterized by the presence of a furan ring, an acetylphenyl group, and a phenylsulfonyl moiety, positions it as a versatile candidate for various pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The structural complexity of This compound contributes to its diverse biological interactions. The key structural features include:

  • Furan Ring : Known for its ability to participate in electrophilic reactions.
  • Acetophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Phenylsulfonyl Moiety : Imparts stability and can interact with various biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in related compounds.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of enzymes involved in disease processes.
  • Receptor Modulation : It could interact with specific receptors, altering their signaling pathways and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models have been employed to predict the biological activity of this compound based on its structural features. These models emphasize the significance of electronic and steric properties in determining efficacy against various biological targets.

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Activity : Research indicated that certain analogs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic use in infections .
  • Anti-inflammatory Effects : Experimental models showed that the compound reduced inflammatory markers in induced arthritis models, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AFuran ring + AcetophenoneAnticancer
Compound BSulfonamide + NitrileAntimicrobial
Compound CPhenolic structure + NitrileAnti-inflammatory
Target Compound Furan + Acetophenyl + SulfonylAnticancer, Antimicrobial, Anti-inflammatory

What distinguishes This compound is its unique combination of functional groups that enhance its reactivity and therapeutic potential compared to related compounds.

Q & A

Q. What are the standard synthetic routes for (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Furan Core Formation : A Suzuki-Miyaura coupling between 4-acetylphenylboronic acid and halogenated furan precursors to install the 5-(4-acetylphenyl)furan-2-yl moiety .

Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution or sulfonic acid coupling under anhydrous conditions .

Cyanide Incorporation : Prop-2-enenitrile formation through Knoevenagel condensation or Wittig-type reactions, ensuring stereochemical control of the (2E)-configuration .

Q. Key Characterization Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Bands at ~2200 cm1^{-1} (C≡N) and ~1350–1150 cm1^{-1} (S=O) confirm functional groups .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Furan CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C65–75≥95%
SulfonylationPhSO2_2Cl, NEt3_3, CH2_2Cl2_2, RT50–60≥90%
Nitrile FormationKCN, AcOH, reflux70–80≥98%

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves spin-spin coupling and long-range correlations, critical for assigning substituents on the furan and phenylsulfonyl groups .
  • X-ray Crystallography : Provides unambiguous stereochemical confirmation of the (2E)-configuration and bond angles .
  • UV-Vis Spectroscopy : Monitors conjugation effects (e.g., λmax_{max} ~300–350 nm for enenitrile systems) .

Q. Table 2: Representative NMR Data

Protonδ (ppm)MultiplicityAssignment
C≡N-adjacent CH8.2–8.5d (J = 16 Hz)Trans-alkene proton
Furan H-36.8–7.1ddCoupling with H-4 and substituents
Acetyl CH3_32.6sConfirms acetyl retention

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl and nitrile groups in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:
    • The sulfonyl group (electron-withdrawing) lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
    • The nitrile group participates in charge-transfer interactions, modeled via electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in sulfonylation) .

Q. Table 3: DFT-Calculated Reactivity Parameters

Functional GroupHOMO (eV)LUMO (eV)Reactivity Index
Phenylsulfonyl-7.2-1.8Electrophilic
Nitrile-6.5-0.9Ambiphilic

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine 1^1H-15^15N HMBC to confirm nitrile connectivity if 13^13C signals overlap .
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., rotameric splitting in sulfonyl groups) .
  • Isotopic Labeling : Use 13^{13}C-labeled intermediates to trace carbon backbone continuity .

Case Study :
In a reported synthesis, conflicting NOE signals between the furan and phenylsulfonyl groups were resolved via ROESY , confirming spatial proximity of H-3 (furan) and ortho-protons on the phenylsulfonyl group .

Q. How does steric hindrance from the 4-acetylphenyl group influence reaction kinetics in further functionalization?

Methodological Answer:

  • Kinetic Studies : Monitor reactions (e.g., Michael additions) via stopped-flow UV-Vis to quantify rate constants. Steric bulk reduces reactivity by 30–50% compared to unsubstituted analogs .
  • Hammett Analysis : Correlates substituent effects (σ+^+ values) on reaction rates. The acetyl group (σ+^+ = 0.78) slows electrophilic substitution at the furan ring .

Q. What are the challenges in achieving enantiomeric purity for derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak IG) to separate enantiomers, with mobile phases optimized for nitrile solubility .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enforce (2E)-stereochemistry .

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